2-Bromodibenzothiophene

概要

説明

2-Bromodibenzothiophene is a chemical compound used as an intermediate to synthesize organic semiconductor molecules . It is primarily used to synthesize devices used in OLED (Organic Light Emitting Diodes), OFET (Organic Field-Effect Transistors), and OPV (Organic Photovoltaics) . It can also be used as a raw material and pharmaceutical intermediate in drug discovery and industrial production synthesis .

Synthesis Analysis

One of the methods to synthesize 2-Bromodibenzothiophene involves a copper (I)-catalyzed Ullmann C–N coupling . This strategy allows the synthesis of new N-substituted dibenzothiophene derivatives through the coupling of 2-bromodibenzothiophene with various ranges of primary and secondary amines . The use of inexpensive catalysts, aqueous ammonia as the convenient source of ammonia, and ligand-free conditions make this protocol environmentally and economically favorable for the synthesis of these compounds .

Molecular Structure Analysis

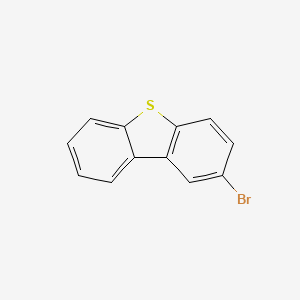

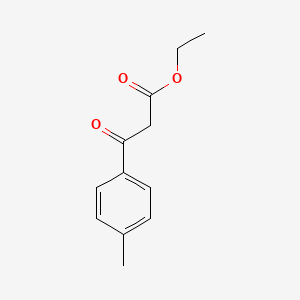

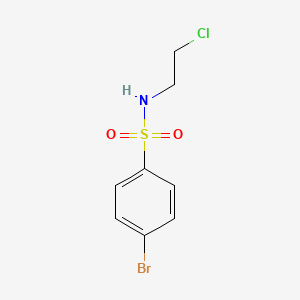

The molecular formula of 2-Bromodibenzothiophene is C12H7BrS . It has a molecular weight of 263.15 g/mol . The IUPAC name for this compound is 2-bromodibenzothiophene .

Chemical Reactions Analysis

The chemical reactions involving 2-Bromodibenzothiophene primarily include its use as an intermediate in the synthesis of organic semiconductor molecules . It is also used in the synthesis of new N-substituted dibenzothiophene derivatives through the coupling of 2-bromodibenzothiophene with various ranges of primary and secondary amines .

Physical And Chemical Properties Analysis

2-Bromodibenzothiophene has a molecular weight of 263.15 g/mol . It has a XLogP3 value of 5.1, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 261.94518 g/mol . It has a topological polar surface area of 28.2 Ų . It has a heavy atom count of 14 .

科学的研究の応用

Organic Light-Emitting Diode (OLED) Materials

2-Bromodibenzothiophene: is utilized as an intermediate in the synthesis of materials for OLEDs. OLEDs are used in display and lighting technologies due to their efficient electroluminescence. The compound’s structure allows for the creation of complex molecules that emit light when an electric current is applied .

Pharmaceutical Intermediates

In the pharmaceutical industry, 2-Bromodibenzothiophene serves as a precursor in the synthesis of various drugs. Its bromine atom can be substituted with other functional groups, enabling the formation of diverse medicinal compounds with potential therapeutic applications .

Organic Photovoltaics (OPVs)

This compound is also significant in the development of OPVs. It is used to create semiconducting molecules that can convert solar energy into electrical energy, contributing to the advancement of renewable energy technologies .

Field-Effect Transistors (OFETs)

As an intermediate for semiconducting molecules, 2-Bromodibenzothiophene is instrumental in the production of OFETs. These transistors are crucial components in various electronic devices, impacting the field of flexible electronics and sensors .

Host Materials for Phosphorescent Emitters

The compound is used to synthesize host materials that can accommodate phosphorescent emitters in OLEDs. These materials help to enhance the efficiency and stability of the light-emitting layers in OLED devices .

Synthesis of Complex Structures for Electronics

2-Bromodibenzothiophene: is a building block for the synthesis of complex molecular structures that are used in electronic applications. Its ability to be functionalized makes it a versatile compound for creating new materials with desirable electronic properties .

作用機序

Target of Action

2-Bromodibenzothiophene is primarily used as an intermediate for the synthesis of more complex structures, specifically organic semiconductors . These semiconductors are used in light-emitting diodes (LEDs), field-effect transistors (FETs), and photovoltaic devices .

Mode of Action

The compound interacts with its targets by serving as a building block in the synthesis of organic semiconductors. For instance, it is used in the synthesis of bipolar 4,4′-bis (dibenzothiophene-S,S-dioxide-2-yl)triphenylamine (DSTPA), which contains a strongly electron-withdrawing core and a strongly electron-donating core with a biphenyl bridge . This structure allows DSTPA to easily accept both holes and electrons .

Biochemical Pathways

The compound plays a crucial role in the synthesis of organic semiconductors, which are integral to the functioning of various electronic devices .

Result of Action

The use of 2-Bromodibenzothiophene in the synthesis of organic semiconductors leads to the creation of devices with high efficiency. For example, a vacuum-deposited blue PhOLED device with FIrPic as the phosphorescence emitter exhibited a maximum current efficiency of 35.6 cd A−1, power efficiencies of 29.4 lm W−1, and external quantum efficiencies of 20.0% .

Safety and Hazards

2-Bromodibenzothiophene can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . In case of skin contact, wash with plenty of soap and water . In case of eye contact, rinse cautiously with water for several minutes .

将来の方向性

As an intermediate in the synthesis of organic semiconductor molecules, 2-Bromodibenzothiophene has potential applications in the development of devices used in OLED, OFET, and OPV . It can also be used as a raw material and pharmaceutical intermediate in drug discovery and industrial production synthesis . The future directions of 2-Bromodibenzothiophene could involve exploring its potential applications in these areas.

特性

IUPAC Name |

2-bromodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJICRIUYZZESMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305909 | |

| Record name | 2-Bromodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromodibenzothiophene | |

CAS RN |

22439-61-8 | |

| Record name | 22439-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-Bromodibenzothiophene a valuable precursor in organic synthesis?

A1: 2-Bromodibenzothiophene serves as a versatile building block for creating various complex molecules. Its reactivity stems from the bromine atom, which can be readily substituted through reactions like the Nickel-catalyzed cross-coupling reaction [] and Copper (I)-catalyzed Ullmann C–N coupling []. This allows for the introduction of diverse functional groups, leading to the synthesis of novel materials with tailored properties.

Q2: How is 2-Bromodibenzothiophene utilized in polymer chemistry?

A2: 2-Bromodibenzothiophene acts as a key starting material for synthesizing monomers like 2-vinyldibenzothiophene [, ]. This monomer, containing the dibenzothiophene moiety, can undergo both homopolymerization and copolymerization with other monomers like styrene [, ]. The resulting polymers exhibit interesting thermal properties, with glass transition temperatures increasing proportionally with the content of the 2-vinyldibenzothiophene unit []. This highlights its potential in developing materials with enhanced thermal stability.

Q3: What are the advantages of using anionic polymerization for 2-vinyldibenzothiophene?

A3: Anionic polymerization of 2-vinyldibenzothiophene demonstrates a living character, meaning the polymerization proceeds without significant termination reactions []. This characteristic allows for precise control over the molecular weight and polydispersity of the resulting poly(2-vinyldibenzothiophene) []. Additionally, it enables the synthesis of well-defined block copolymers with controlled architectures by sequentially adding different monomers during the polymerization process [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Benzyl(methyl)amino]ethane-1-thiol](/img/structure/B1267174.png)

![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)